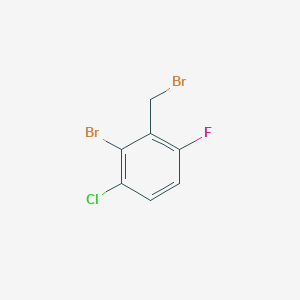

2-Bromo-3-chloro-6-fluorobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1823559-40-5 . Its IUPAC name is 2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene . The compound is solid in physical form .

Molecular Structure Analysis

The molecular weight of “2-Bromo-3-chloro-6-fluorobenzyl bromide” is 302.37 . Its Inchi Code is 1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Differential Reactivity in Enzyme Processing

A study by Reynolds et al. (1988) explored the reactivity of halomethylbenzoyl formates, including compounds structurally related to 2-Bromo-3-chloro-6-fluorobenzyl bromide, with benzoylformate decarboxylase. The research highlighted how the halogen substituents influence the enzyme's reactivity, ranging from substrate behavior to competitive inhibition, emphasizing the potential of halogenated benzyl compounds in biochemical applications (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Organolithium Reactions with Halobenzoic Acids

Gohier, Castanet, and Mortier (2003) investigated the selectivity in reactions between organolithium reagents and unprotected 2-halobenzoic acids, revealing insights into the positional lithiation influenced by halogen substituents. This study contributes to the understanding of chemical reactivity and selectivity in halogenated benzyl compounds, providing a foundation for synthetic strategies in organic chemistry (Gohier, Castanet, & Mortier, 2003).

Intramolecular Arylthiolations Catalysis

Research by Sahoo et al. (2012) on the regioselective intramolecular arylthiolations using Cu and Pd catalysts demonstrated the influence of halogen substituents, including bromo and chloro, on the catalytic activity and selectivity. This study sheds light on the role of halogenated benzyl compounds in facilitating novel catalytic transformations, which can be applied in the synthesis of heterocyclic compounds and pharmaceuticals (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Halocarbenes Study

Scuseria et al. (1986) explored the geometries, singlet-triplet separations, and vibrational frequencies of halocarbenes, including those derived from halobenzyl compounds. Their findings contribute to a deeper understanding of the electronic and structural properties of halogenated carbene species, which are relevant in various chemical reactions and material science applications (Scuseria, Durán, Maclagan, & Schaefer, 1986).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 2-Bromo-3-chloro-6-fluorobenzyl bromide are likely to be proteins or enzymes in the body that have a high affinity for this compound

Mode of Action

The compound is likely to interact with its targets through a process known as nucleophilic substitution . This involves the bromine atom in the compound being replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This reaction can occur via two main pathways: SN1 or SN2 . The pathway taken depends on the nature of the carbon atom to which the bromine atom is attached .

Biochemical Pathways

These compounds are often involved in reactions such as free radical bromination and nucleophilic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorobenzyl bromide. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .

特性

IUPAC Name |

2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJVCIJSLHGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-fluorobenzyl bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)

![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)